molecular formula C12H15ClN2O B8200694 (R)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole

(R)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8200694
M. Wt: 238.71 g/mol
InChI Key: JFAYSLQIISQWOE-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole is a synthetic organic compound that features a tert-butyl group, a chloropyridinyl moiety, and a dihydrooxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole typically involves the following steps:

    Formation of the Dihydrooxazole Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Chloropyridinyl Group: This step involves the coupling of the dihydrooxazole intermediate with a chloropyridine derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Addition of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of ®-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrooxazole ring, leading to the formation of oxazole derivatives.

    Reduction: Reduction reactions can target the chloropyridinyl group, potentially converting it to a pyridyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Oxazole derivatives.

    Reduction: Pyridyl-substituted dihydrooxazole.

    Substitution: Various substituted dihydrooxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Organic Synthesis: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

    Biological Probes: The compound can be used as a probe to study biological pathways and interactions due to its unique structural features.

Medicine

    Drug Development:

Industry

    Material Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of ®-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can enhance the compound’s binding affinity and selectivity, while the chloropyridinyl moiety can participate in hydrogen bonding and π-π interactions. The dihydrooxazole ring provides structural rigidity and contributes to the overall stability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • ®-4-(tert-Butyl)-2-(5-bromopyridin-2-yl)-4,5-dihydrooxazole
  • ®-4-(tert-Butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole
  • ®-4-(tert-Butyl)-2-(5-methylpyridin-2-yl)-4,5-dihydrooxazole

Uniqueness

®-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole is unique due to the presence of the chloropyridinyl group, which imparts distinct electronic and steric properties compared to its brominated, fluorinated, or methylated analogs. These differences can significantly influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

(4R)-4-tert-butyl-2-(5-chloropyridin-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c1-12(2,3)10-7-16-11(15-10)9-5-4-8(13)6-14-9/h4-6,10H,7H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAYSLQIISQWOE-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1COC(=N1)C2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.